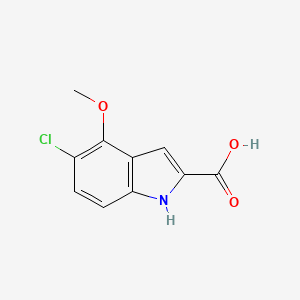![molecular formula C13H22N4O B7479636 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of various endogenous and exogenous compounds.
作用机制
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide inhibits ALDH by binding to the active site of the enzyme, thereby preventing the conversion of aldehydes to their corresponding acids. This results in the accumulation of toxic aldehydes, which can lead to cell death. The inhibition of ALDH by 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been shown to have a wide range of biochemical and physiological effects on various cell types. In cancer research, 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In stem cell research, 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been used to selectively inhibit the differentiation of certain cell types, such as neural crest cells. In developmental biology, 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been used to study the role of ALDH in embryonic development.
实验室实验的优点和局限性
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ALDH, which makes it an ideal tool for studying the role of ALDH in various cellular processes. 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experimental settings. However, there are also some limitations to the use of 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide. For example, the inhibition of ALDH by 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide can lead to the accumulation of toxic aldehydes, which can have non-specific effects on cellular processes. Additionally, 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide can have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide in scientific research. One area of interest is the role of ALDH in cancer stem cells. 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been shown to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, recurrence, and resistance to therapy. Another area of interest is the development of more potent and selective ALDH inhibitors. 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide is a potent inhibitor of ALDH, but it can also have off-target effects on other enzymes and pathways. Developing more selective inhibitors of ALDH could help to overcome these limitations and improve the specificity of ALDH inhibition. Finally, there is also interest in the development of 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide-based therapies for cancer and other diseases. 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has shown promise as a therapeutic agent in preclinical studies, and further research is needed to evaluate its potential for clinical use.
合成方法
The synthesis of 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide involves the reaction between 2,4-diaminobenzamide and diethylaminoethyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide by the addition of hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been widely used in scientific research as a potent inhibitor of ALDH. ALDH is a family of enzymes that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including alcohol, drugs, and environmental toxins. Inhibition of ALDH by 2,4-diamino-N-[2-(diethylamino)ethyl]benzamide has been shown to have a wide range of applications in various fields, including cancer research, stem cell research, and developmental biology.
属性
IUPAC Name |
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17(4-2)8-7-16-13(18)11-6-5-10(14)9-12(11)15/h5-6,9H,3-4,7-8,14-15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYSSVRMWQFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diamino-N-[2-(diethylamino)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)




![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)